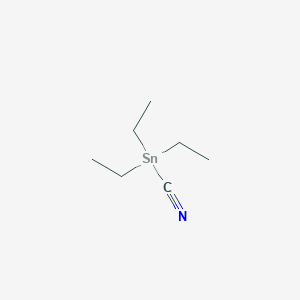

Triethyltin cyanide

Description

Properties

CAS No. |

2232-68-0 |

|---|---|

Molecular Formula |

C7H15NSn |

Molecular Weight |

231.91 g/mol |

IUPAC Name |

triethylstannylformonitrile |

InChI |

InChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;; |

InChI Key |

WRHYYGWUSXGMRU-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(CC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Pathways

The most widely employed method for the synthesis of triethyltin (B1234975) cyanide is analogous to the preparation of other trialkyltin cyanides. This pathway involves a nucleophilic substitution reaction where a halide atom attached to the tin center is displaced by a cyanide ion.

The reaction between triethyltin chloride and sodium cyanide represents a straightforward and common method for preparing triethyltin cyanide. In this reaction, the cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile, attacking the electrophilic tin atom of triethyltin chloride. This results in the displacement of the chloride ion and the formation of this compound and sodium chloride. libretexts.orgchemguide.co.uk

The general reaction can be represented as:

(CH₃CH₂)₃SnCl + NaCN → (CH₃CH₂)₃SnCN + NaCl

While specific experimental data for this reaction in purely aqueous media is not extensively detailed in readily available literature, the principles of nucleophilic substitution on organotin halides suggest that the reaction would proceed. However, the solubility of triethyltin chloride in water is limited, which could affect the reaction rate. The use of a co-solvent or a phase-transfer catalyst is often employed in analogous reactions to facilitate better mixing and reactivity between the organic and inorganic reactants. chemguide.co.uk

A summary of a plausible, generalized procedure based on analogous reactions is presented in the table below.

| Parameter | Condition | Rationale |

| Reactants | Triethyltin Chloride, Sodium Cyanide | Precursor for the triethyltin moiety and the cyanide nucleophile. |

| Solvent | Ethanol/Water mixture | To dissolve both the organotin halide and the inorganic cyanide salt, facilitating the reaction. The presence of water can sometimes lead to side reactions, so anhydrous conditions are often preferred. chemguide.co.uk |

| Temperature | Reflux | To increase the reaction rate. Heating under reflux prevents the loss of volatile reactants and solvent. libretexts.org |

| Reaction Time | Several hours | To ensure the reaction proceeds to completion. |

| Work-up | Filtration and Distillation | Filtration removes the precipitated sodium chloride. Distillation of the filtrate under reduced pressure purifies the this compound. |

This table represents a generalized procedure inferred from standard organic and organometallic synthesis techniques for similar compounds.

Exploration of Alternative Synthetic Routes

While the reaction of triethyltin halides with alkali metal cyanides is the most direct route, other potential, though less common, synthetic strategies could be considered, drawing from the broader field of organometallic and nitrile chemistry.

One possible alternative involves the use of different cyanating agents. Instead of sodium or potassium cyanide, other sources of the cyanide ion could potentially be employed. These might include trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a suitable catalyst, or the use of less common cyanide salts. However, the synthesis of this compound via these alternative cyanating agents is not well-documented and would require significant experimental development.

Another conceptual approach could be a cyanide-free synthesis, where the cyanide group is generated in situ or introduced through a different functional group transformation. For instance, methods exist for the synthesis of organic nitriles from aldehydes or amides. researchgate.netrsc.org Adapting such methods to an organotin substrate like a triethyltin-substituted aldehyde or amide would represent a novel but challenging synthetic pathway. Currently, there is a lack of specific literature precedent for such transformations on triethyltin compounds.

Reaction Conditions and Optimization

The optimization of the conventional synthesis of this compound from triethyltin chloride and sodium cyanide would involve a systematic study of various reaction parameters to maximize the yield and purity of the product.

Key Optimization Parameters:

Solvent System: The choice of solvent is crucial. While aqueous or semi-aqueous systems are possible, anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could offer better solubility for both reactants and potentially lead to faster reaction rates by minimizing solvolysis side reactions. mdma.ch

Temperature: The reaction temperature directly influences the rate of reaction. While reflux is commonly used to accelerate the reaction, a systematic study of different temperatures could identify an optimal balance between reaction speed and the potential for decomposition or side reactions.

Catalysts: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be beneficial, particularly in biphasic solvent systems, to facilitate the transfer of the cyanide ion from the aqueous or solid phase to the organic phase where the triethyltin chloride resides.

An illustrative data table for a hypothetical optimization study is presented below, based on principles of chemical process development.

| Experiment ID | Solvent | Temperature (°C) | Molar Ratio (NaCN:Et₃SnCl) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol/Water (1:1) | 80 (Reflux) | 1.1 : 1 | 6 | 75 |

| 2 | Acetonitrile | 82 (Reflux) | 1.1 : 1 | 4 | 85 |

| 3 | DMF | 100 | 1.1 : 1 | 2 | 92 |

| 4 | DMF | 80 | 1.1 : 1 | 4 | 90 |

| 5 | DMF | 100 | 1.5 : 1 | 2 | 93 |

This table is a hypothetical representation of an optimization study and does not reflect actual experimental results.

Advanced Structural Elucidation and Spectroscopic Characterization

Molecular Structure Determination

Specific single crystal or powder X-ray diffraction data for triethyltin (B1234975) cyanide has not been found in the conducted searches. Nevertheless, the crystal structures of other organotin cyanides and related compounds provide a strong basis for predicting the likely solid-state arrangement of triethyltin cyanide.

For instance, organotin compounds of the type R₃SnX (where R is an alkyl group and X is a pseudohalide like cyanide) often exhibit a polymeric chain structure in the solid state. In this arrangement, the tin atom is typically five-coordinate with a trigonal bipyramidal geometry. The three ethyl groups would occupy the equatorial positions, while the cyanide groups act as bridging ligands, linking adjacent tin atoms through both the carbon and nitrogen atoms, forming a linear or zigzag polymer chain.

It is anticipated that a single-crystal X-ray diffraction study of this compound would reveal such a polymeric structure. The Sn-C bond lengths of the ethyl groups are expected to be in the typical range for tetravalent tin, and the Sn-C and Sn-N bond lengths of the bridging cyanide would provide insight into the nature of the coordinate bonds.

Powder X-ray diffraction would be instrumental in identifying the crystalline phases of this compound and would be essential for routine phase analysis.

In the absence of direct experimental data for this compound, solid-state structural analysis would be crucial to understand its polymeric nature. Techniques such as solid-state NMR spectroscopy would be highly informative.

Solid-state ¹¹⁹Sn NMR, for example, would be expected to show a chemical shift characteristic of a five-coordinate tin center in a trigonal bipyramidal environment. The chemical shift anisotropy pattern would provide further details about the local symmetry around the tin atom.

Furthermore, solid-state ¹³C and ¹⁵N NMR could be used to probe the structure of the bridging cyanide group, providing information on the Sn-C and Sn-N bonding interactions.

Vibrational Spectroscopy

While a specific IR spectrum for this compound is not available, the expected vibrational modes can be predicted based on the spectra of related compounds. The most characteristic vibration would be the C≡N stretching mode of the cyanide group. In metal cyanide complexes, this band typically appears in the region of 2100-2200 cm⁻¹. The exact position of this band for this compound would be influenced by the strength of the Sn-CN bond and the polymeric structure of the compound.

Other expected IR absorption bands would include those corresponding to the vibrations of the triethyltin group. These include the Sn-C stretching and bending modes, as well as the various C-H stretching and bending vibrations of the ethyl groups.

A comparative table of the C≡N stretching frequencies for various related cyanide compounds is presented below to provide context.

| Compound | C≡N Stretching Frequency (cm⁻¹) |

| Free CN⁻ | ~2080 |

| Hydrogen Cyanide (HCN) | ~2094 |

| Acetonitrile (CH₃CN) | ~2252 |

| Trimethyltin Cyanide (Me₃SnCN) | ~2180 |

| This compound (Et₃SnCN) | Expected ~2170-2190 |

Note: The value for this compound is an educated estimation based on trends observed in similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy would be a primary tool for the characterization of this compound. Although specific spectral data is not available, the expected chemical shifts and coupling constants can be inferred from data for other triethyltin compounds.

¹H NMR: The ¹H NMR spectrum would be expected to show a quartet and a triplet, characteristic of the ethyl groups attached to the tin atom. The methylene protons (–CH₂–) adjacent to the tin would appear as a quartet due to coupling with the methyl protons (–CH₃), which in turn would appear as a triplet. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes would also be expected.

¹³C NMR: The ¹³C NMR spectrum would show two resonances for the ethyl groups. The chemical shift of the carbon atom of the cyanide group would also be observed, typically in the range of 110-120 ppm. Coupling between the tin and carbon atoms (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)) would provide valuable structural information.

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For a four-coordinate triethyltin compound in a non-coordinating solvent, the chemical shift would be in a particular range. However, if the cyanide group participates in intermolecular interactions or if the compound exists as a polymer in solution, this would significantly affect the chemical shift.

The following table summarizes the expected NMR data for this compound based on known data for similar compounds.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (–CH₂) | ~1.2-1.5 | Quartet | ³J(H-H) ≈ 7-8 |

| ¹H (–CH₃) | ~1.1-1.3 | Triplet | ³J(H-H) ≈ 7-8 |

| ¹³C (–CH₂) | ~10-15 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 | |

| ¹³C (–CH₃) | ~15-20 | ²J(¹¹⁹Sn-¹³C) ≈ 50-70 | |

| ¹³C (CN) | ~110-120 | ¹J(¹¹⁹Sn-¹³C) ≈ 500-700 | |

| ¹¹⁹Sn | Highly dependent on solvent and concentration | Singlet |

Note: These are estimated values and the actual experimental data may vary.

Coordination Chemistry of Triethyltin Cyanide

Ligand Behavior and Coordination Modes

Triethyltin (B1234975) cyanide can exhibit dual functionality in coordination chemistry. The entire molecule, (C₂H₅)₃SnCN, can act as a Lewis acid through the tin atom, which can expand its coordination number beyond four by accepting electron pairs from donor ligands. acs.orgnih.govacs.org This Lewis acidity is a common feature of organotin halides and pseudohalides. acs.orgnih.govacs.org

Alternatively, the cyanide group itself can act as a bridging ligand, linking two or more triethyltin centers or connecting a triethyltin moiety to another metal center. This bridging typically occurs through the nitrogen end of the cyanide ligand, leading to the formation of coordination polymers or discrete polynuclear complexes. This behavior is analogous to that observed in other triorganotin pseudohalides. The cyanide ligand is a classic example of an ambidentate ligand, capable of coordinating through either the carbon or the nitrogen atom, or bridging between two metal centers. nih.gov

Formation of Coordination Complexes with Metal Centers

Triethyltin cyanide readily forms coordination complexes, often referred to as adducts, with a variety of Lewis bases. These donor ligands can be neutral molecules such as ammonia, amines, phosphines, or oxygen-containing ligands like phosphine (B1218219) oxides and sulfoxides. In these reactions, the tin atom increases its coordination number from four to five, and occasionally to six.

The formation of these complexes can be represented by the general equation:

(C₂H₅)₃SnCN + L → [(C₂H₅)₃Sn(CN)L]

Where L is a neutral Lewis base. The stability of these adducts is influenced by the donor strength of the ligand and steric factors.

Furthermore, this compound can participate in the formation of anionic complexes. For instance, in the presence of a source of cyanide ions, it can form the pentacoordinate dicyano complex:

(C₂H₅)₃SnCN + CN⁻ → [(C₂H₅)₃Sn(CN)₂]⁻

This behavior highlights the ability of the tin center to accommodate additional ligands, leading to a change in its coordination geometry.

Stereochemistry and Geometrical Configurations Around the Tin Center

The geometry around the tin atom in this compound and its coordination complexes is a key aspect of its stereochemistry. Spectroscopic techniques such as ¹¹⁹Sn NMR and Mössbauer spectroscopy are invaluable tools for elucidating these structures, often complemented by single-crystal X-ray diffraction studies of related compounds. researchgate.netcapes.gov.brrsc.orgnorthwestern.eduhuji.ac.ilrsc.org

In many of its five-coordinate adducts, the tin atom adopts a distorted trigonal-bipyramidal (TBP) geometry. nih.govdatapdf.comnsf.govresearchgate.net In this arrangement, the three ethyl groups typically occupy the equatorial positions, forming a planar or nearly planar (C₂H₅)₃Sn unit. The cyanide ligand and the donor ligand from the Lewis base then occupy the axial positions. nih.govdatapdf.comnsf.gov This trans-R₃SnXY configuration is a common structural motif for five-coordinate triorganotin(IV) complexes. researchgate.net The linearity of the X-Sn-Y axis is often distorted from the ideal 180° due to steric and electronic effects. nih.govnsf.gov

The preference for the organic groups to be in the equatorial plane is explained by Bent's rule, which predicts that more electronegative substituents will prefer hybrid orbitals with less s-character (axial positions), while less electronegative (more electropositive) substituents like alkyl groups will prefer hybrid orbitals with more s-character (equatorial positions).

In its uncomplexed state or in the presence of very weak donors, this compound is expected to have a tetrahedral geometry around the tin atom, similar to other tetraorganotin compounds. researchgate.net However, even in the solid state, weak intermolecular interactions, such as Sn···N bridges from the cyanide group of a neighboring molecule, can lead to a polymeric chain structure, causing a distortion from a perfect tetrahedral geometry towards a more coordinated environment. This type of association is common for triorganotin compounds with small, electronegative substituents.

As discussed, the formation of five-coordinate complexes is a predominant feature of the coordination chemistry of this compound. datapdf.com These environments are readily achieved through the addition of a neutral or anionic ligand. While less common for triorganotin compounds, six-coordinate environments with an octahedral geometry can also be envisaged, particularly with bidentate ligands or under specific crystallization conditions. In such cases, the three ethyl groups might be forced into a facial or meridional arrangement.

Electronic Structure and Bonding in Coordination Complexes

The bonding in this compound and its complexes is primarily covalent. libretexts.orgyoutube.comyoutube.comyoutube.com The tin-carbon bonds are strong and relatively non-polar. The tin-cyanide bond has a higher degree of polarity due to the electronegativity difference between tin and the cyanide group.

Upon formation of a five-coordinate complex, the electronic structure around the tin atom can be described using a three-center, four-electron (3c-4e) bond model for the axial ligands. This model describes the bonding of the two axial ligands to the central tin atom. The equatorial Sn-C bonds are conventional two-center, two-electron bonds.

Theoretical studies, such as those employing Density Functional Theory (DFT), on related triorganotin compounds provide insights into the electronic structure and reactivity. researchgate.netresearchgate.net These calculations can help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO) and how they are affected by coordination. The Lewis acidity of the tin center is directly related to the energy and localization of the LUMO. researchgate.netresearchgate.net Coordination of a Lewis base raises the energy of the LUMO and alters the charge distribution within the molecule.

Spectroscopic data also provide electronic information. For instance, Mössbauer spectroscopy is particularly sensitive to the s-electron density at the tin nucleus (isomer shift) and the symmetry of the electric field around it (quadrupole splitting). rsc.orgelectronicsandbooks.comacs.org Changes in these parameters upon complex formation provide direct evidence of the changes in the electronic environment and geometry around the tin atom. rsc.orgelectronicsandbooks.comacs.org Similarly, ¹¹⁹Sn NMR chemical shifts are highly sensitive to the coordination number and the nature of the substituents on the tin atom, offering a powerful tool for studying these complexes in solution. northwestern.eduhuji.ac.ilrsc.org

Below is an interactive data table summarizing the expected coordination environments and corresponding spectroscopic characteristics for this compound and its derivatives, based on data from analogous triorganotin compounds.

| Compound Type | Coordination Number | Geometry | Expected ¹¹⁹Sn NMR Shift Range (ppm vs. SnMe₄) | Expected Mössbauer Quadrupole Splitting (mm s⁻¹) |

| (C₂H₅)₃SnCN | 4 | Tetrahedral | +100 to +140 | 1.5 - 2.0 |

| [(C₂H₅)₃Sn(CN)L] (L=neutral donor) | 5 | Trigonal-bipyramidal | -20 to +60 | 3.0 - 4.0 |

| [(C₂H₅)₃Sn(CN)₂]⁻ | 5 | Trigonal-bipyramidal | -40 to 0 | > 3.5 |

Mechanistic Chemical and Biological Studies

Catalytic Mechanisms and Reagent Roles in Organic Transformations

Triethyltin (B1234975) cyanide serves as a reactive organometallic compound in several organic transformations, primarily leveraging the reactivity of the tin-cyanide bond. Its utility is most pronounced in reactions involving the transfer of a cyanide group.

Organotin cyanides, including triethyltin cyanide, function as effective cyanide transfer agents. This capability is central to their application in catalysis, particularly in cyanosilylation reactions. In these processes, the organotin cyanide compound facilitates the addition of a cyano group from a silyl (B83357) cyanide reagent, such as triethylsilyl cyanide, to a carbonyl compound. The general mechanism proposes that the organotin cyanide initially reacts with the carbonyl substrate to form a stannylated cyanohydrin intermediate. This intermediate is then silylated by the silyl cyanide, yielding the final silylated cyanohydrin product and regenerating the organotin cyanide catalyst for subsequent cycles. electronicsandbooks.com This catalytic cycle demonstrates the role of the tin cyanide as a carrier and activator of the cyanide moiety.

This compound participates directly in cyano-addition reactions, particularly with aldehydes and ketones. This reaction involves the nucleophilic addition of the cyanide anion to the electrophilic carbonyl carbon, forming a cyanohydrin. The general scheme for this addition is a fundamental transformation in organic synthesis for creating α-hydroxy nitriles. wikipedia.org

The reaction proceeds via the following steps:

The cyanide ion from this compound attacks the carbonyl carbon of an aldehyde or ketone.

The pi bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming an alkoxide intermediate.

The triethyltin cation associates with the newly formed alkoxide. Subsequent workup would protonate the alkoxide to yield the final cyanohydrin product.

While simple alkali metal cyanides like potassium cyanide can be used for this transformation, organotin cyanides offer different solubility and reactivity profiles. Studies using the analogous tributyltin cyanide have shown it effectively catalyzes the addition of silyl cyanides to a range of aldehydes, including those that are sterically hindered or electronically deactivated. electronicsandbooks.com

Table 1: Substrate Scope in Tributyltin Cyanide-Catalyzed Cyanosilylation electronicsandbooks.com

| Entry | Aldehyde Substrate | Product Yield |

| 1 | n-Heptanal | 96% |

| 2 | Cyclohexanecarboxaldehyde | 94% |

| 3 | Benzaldehyde | 98% |

| 4 | p-Anisaldehyde | 98% |

| 5 | p-Nitrobenzaldehyde | 95% |

| 6 | Pivalaldehyde | 94% |

This table illustrates the effectiveness of an organotin cyanide as a catalyst in the cyanosilylation of various aldehydes, a reaction analogous to one involving this compound.

In Vitro Molecular and Cellular Interaction Mechanisms

The biological activity of triethyltin compounds is rooted in their interactions with cellular components, particularly within the mitochondria.

The primary targets for triethyltin at the molecular level are proteins and lipid membranes. Trialkyltin compounds are known to bind to proteins, particularly those with histidine residues. In the context of mitochondria, triethyltin binds to components of the ATP synthase complex. nih.gov

Furthermore, triethyltin compounds act as ionophores, specifically mediating an anion-hydroxide exchange across lipid membranes. nih.govunive.it This action disrupts the electrochemical gradients that are essential for cellular processes like oxidative phosphorylation. By facilitating the movement of anions such as chloride (Cl⁻) in exchange for hydroxide (B78521) ions (OH⁻) across the inner mitochondrial membrane, triethyltin dissipates the proton gradient required for ATP synthesis. nih.gov This interaction with the lipid membrane is a critical component of its mechanism of action.

The inhibitory effects of this compound are predominantly associated with the triethyltin cation's potent disruption of mitochondrial energy metabolism.

Triethyltin is a well-characterized inhibitor of oxidative phosphorylation. nih.gov Its mechanism of action is distinct from classical electron transport chain inhibitors like cyanide or rotenone. Instead of blocking electron flow, triethyltin inhibits the F₀ component of the ATP synthase enzyme, which functions as a proton channel. nih.gov By binding to ATP synthase, it blocks the passage of protons, thereby uncoupling the energy derived from the proton motive force from the synthesis of ATP. nih.govrice.edu

The inhibitory potency of triethyltin on ATP synthesis is significantly influenced by the anionic composition of the medium. nih.gov In the presence of anions like chloride or bromide, the inhibition is much more pronounced than in the presence of nitrate (B79036) or isethionate. nih.gov This is because the former anions facilitate the triethyltin-mediated anion-hydroxide exchange, which collapses the proton gradient and potentiates the inhibition of ATP synthesis. nih.gov

Table 2: Effect of Anions on Triethyltin Inhibition of Mitochondrial Functions nih.gov

| Predominant Anion | Sensitivity of ATP Synthesis to Triethyltin | Sensitivity of DNP-Stimulated ATP Hydrolysis to Triethyltin |

| Chloride | High | High |

| Bromide | High | High |

| Iodide | High | High |

| Nitrate | Low | Low |

| Isethionate | Low | Low |

DNP = 2,4-dinitrophenol

This anion-dependent effect highlights the dual mechanism of triethyltin's action: direct inhibition of the ATP synthase enzyme and disruption of the membrane's ion gradients, which collectively lead to a severe impairment of cellular energy production. nih.gov

Mechanisms of Enzymatic Inhibition

Inhibition of Cytochrome Oxidase

This compound's toxicity is significantly influenced by the cyanide anion's potent inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain. Cyanide binds to the ferric (Fe³⁺) form of the heme a₃ component of cytochrome c oxidase. This binding action effectively halts the transfer of electrons to molecular oxygen, the final electron acceptor. The result is a rapid cessation of aerobic respiration and cellular ATP synthesis, leading to a state of histotoxic anoxia where cells are unable to utilize oxygen even if it is plentiful.

While the cyanide component has a direct and well-characterized inhibitory mechanism on cytochrome c oxidase, the triethyltin cation primarily exerts its effects on other mitochondrial functions rather than direct, potent inhibition of Complex IV itself. Related organotin compounds, such as tributyltin, have been shown to inhibit mitochondrial respiration, which can be a consequence of actions on the respiratory chain. However, the primary bioenergetic disruption by triethyltin is more commonly associated with its effects on the ATP synthase complex and mitochondrial membranes, rather than a specific, high-affinity inhibition of cytochrome oxidase in the manner of cyanide. Therefore, the profound inhibition of this enzyme by this compound is overwhelmingly attributable to the cyanide moiety.

Molecular Binding Mechanisms with Specific Enzymes (e.g., MerB)

The interaction of the triethyltin (TET) cation with specific enzymes has been elucidated through studies with the organomercurial lyase, MerB. This enzyme, found in mercury-resistant bacteria, uniquely cleaves carbon-metal bonds. Research has shown that TET acts as an inhibitor of MerB, and its binding mechanism provides insight into the molecular interactions of organotins with enzyme active sites. nih.govresearchgate.netbsu.edu.eg

Structural and biophysical studies reveal that TET inhibits MerB through a distinct mechanism. The initial interaction involves the binding of the organometallic compound to the aspartate 99 (D99) residue within the enzyme's active site. nih.govbsu.edu.eg Unlike other organometals that may subsequently bind to cysteine residues (C96 and C159) and be cleaved, TET remains bound at D99, inhibiting the enzyme's function without undergoing cleavage. nih.govbsu.edu.eg This binding to the D99 residue alone is characterized by a negligible net heat flow. nih.govbsu.edu.eg This inhibitory action suggests that certain organotin compounds can obstruct the normal catalytic cycle of enzymes like MerB, potentially impacting bioremediation processes. nih.govresearchgate.net

| Enzyme | Ligand | Key Active Site Residue(s) | Binding Outcome |

| MerB | Triethyltin (TET) | D99 | Inhibition (binding to D99) |

| MerB | Dimethyltin (DMT) | D99, C96 | Inhibition (initial binding to D99, subsequent binding to C96) |

| MerB | Diethyltin (DET) | D99, C96, C159 | Substrate (cleavage occurs, Sn(IV) product binds) |

Perturbation of Cellular Metabolic Pathways

This compound disrupts cellular metabolism through the combined actions of both its cationic and anionic components, leading to a profound bioenergetic crisis. The cyanide ion is a classic metabolic poison that forces a rapid shift from aerobic to anaerobic metabolism by inhibiting oxidative phosphorylation. dntb.gov.ua This blockade of the electron transport chain prevents the utilization of oxygen and the efficient production of ATP.

Simultaneously, the triethyltin cation perturbs metabolic pathways through its own distinct mechanisms. It has been shown to interfere with glucose oxidation and other mitochondrial functions. This dual assault on cellular energy production—blocking the primary aerobic pathway with cyanide while concurrently disrupting glucose metabolism and mitochondrial integrity with triethyltin—results in a comprehensive failure of the cell's ability to generate and utilize energy, leading to severe metabolic derangement.

Effects on Glucose Metabolism and Lactate (B86563)/Pyruvate (B1213749) Ratios

The metabolic disruption caused by this compound is clearly reflected in its effects on glucose metabolism and the balance between lactate and pyruvate. Studies focusing on the effects of triethyltin show that it significantly inhibits the oxidation of glucose. Research using brain-cortex slices demonstrated that triethyltin at a concentration of 1.3 µM inhibited the oxidation of [6-¹⁴C]glucose by over 70%. In contrast, the oxidation of [3-¹⁴C]pyruvate was not inhibited, indicating a specific block in the glycolytic pathway or the steps leading from glucose to pyruvate oxidation.

This inhibition of glucose utilization leads to a significant increase in anaerobic glycolysis as the cell attempts to compensate for the blocked aerobic respiration. Consequently, this metabolic shift results in a marked increase in the production of lactic acid from glucose. In the same brain-slice studies, the presence of triethyltin caused the amount of lactic acid to increase two and a half times when glucose was the substrate. This leads to a significant elevation in the lactate/pyruvate ratio, a key indicator of anaerobic metabolism and cellular distress. The accumulation of lactate contributes to intracellular acidosis, further compromising cellular function.

| Metabolic Parameter | Effect of Triethyltin | Substrate |

| Glucose Oxidation | >70% Inhibition | Glucose |

| Pyruvate Oxidation | No Inhibition | Pyruvate |

| Lactic Acid Production | 2.5x Increase | Glucose |

Disruption of Bioenergetic Processes

This compound is a potent disruptor of cellular bioenergetics, targeting the core processes of energy production within the mitochondria. The primary mechanism of this disruption is the cyanide-mediated inhibition of cytochrome c oxidase, which effectively shuts down the electron transport chain and, consequently, oxidative phosphorylation. This action alone is sufficient to cause a catastrophic failure in ATP production.

In addition to this, the triethyltin cation contributes significantly to the bioenergetic collapse. Triethyltin compounds are known to adversely affect mitochondrial integrity and function. They can act as uncouplers of oxidative phosphorylation or inhibit the mitochondrial F1F0-ATPase (ATP synthase). Furthermore, triethyltin has been shown to disturb the mitochondrial membrane potential (ΔΨm), a critical component of the electrochemical gradient that drives ATP synthesis. nih.govresearchgate.net This multi-pronged attack on mitochondria—blocking electron flow, potentially inhibiting ATP synthase, and collapsing the membrane potential—ensures a comprehensive shutdown of the cell's primary energy-generating machinery.

Mechanisms of Membrane Disruption and Ion Transport Modulation

This compound disrupts cellular homeostasis through significant alterations in membrane integrity and ion transport, affecting both the plasma membrane and mitochondrial membranes.

The cyanide component has been shown to modulate ion transport across the cell membrane. In studies on Necturus gall-bladder epithelium, cyanide causes a rapid and reversible hyperpolarization of the cell membrane. This effect is attributed to a significant increase in the potassium permeability of the membrane, which is likely mediated by an elevation of intracellular calcium ions released from mitochondrial stores.

The triethyltin cation exerts its own disruptive effects, particularly on mitochondrial membranes. It can induce a disturbance of the mitochondrial membrane potential and mitochondrial fragmentation. nih.gov A proposed mechanism for its interaction with mitochondria involves its entry as a lipophilic cation, (C₂H₅)₃Sn⁺, which causes membrane depolarization. unipd.it Furthermore, trialkyltins can function as ionophores, mediating an electroneutral exchange of chloride (Cl⁻) for hydroxide (OH⁻) ions across the inner mitochondrial membrane. nih.govnih.gov This Cl⁻/OH⁻ exchange can lead to an acidification of the mitochondrial matrix, mitochondrial swelling, and further disruption of the electrochemical gradients necessary for ATP production. nih.govnih.gov

| Component | Membrane Affected | Mechanism of Action | Consequence |

| Cyanide | Plasma Membrane | Increased K⁺ permeability (via ↑ intracellular Ca²⁺) | Membrane Hyperpolarization |

| Triethyltin | Mitochondrial Membrane | Influx as (C₂H₅)₃Sn⁺ cation | Membrane Depolarization |

| Triethyltin | Mitochondrial Membrane | Cl⁻/OH⁻ antiport | Matrix Acidification, Swelling |

Computational and Theoretical Analysis of this compound: A Review of Current Scientific Understanding

As of late 2025, a comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. While the compound is known and has been synthesized, detailed studies concerning its quantum chemical properties, molecular modeling, noncovalent interactions, and theoretical environmental behavior are not available in published research.

Consequently, it is not possible to provide a detailed article with specific data on the following topics as they relate to this compound:

Quantum Chemical Calculations (e.g., Density Functional Theory)

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Calculation of Chemical Activity Descriptors

Molecular Modeling of Structure-Reactivity and Mechanism Relationships

Investigation of Noncovalent Interactions and Molecular Packing

Theoretical Prediction of Environmental Behavior and Ecotoxicological Mechanisms

Without dedicated scholarly research into these specific areas for this compound, any attempt to generate data tables or detailed findings would be speculative and not based on established scientific evidence. Future computational studies would be necessary to elucidate the electronic structure, reactivity, and potential environmental impact of this organotin compound.

Analytical Methodologies and Speciation

Extraction and Sample Preparation Techniques

The initial step in the analysis of triethyltin (B1234975) compounds involves their extraction from the sample matrix, followed by cleanup and concentration procedures. The choice of method depends on the nature of the matrix and the target analytes.

For environmental samples such as water and sediment, a variety of extraction techniques can be employed. Liquid-liquid extraction (LLE) is a conventional method where water samples, after acidification with an acid like hydrochloric acid, are extracted with a non-polar solvent such as benzene (B151609) or hexane. The addition of a complexing agent, for instance, tropolone (B20159), can enhance the extraction efficiency of polar organotin compounds.

Solid-phase extraction (SPE) offers an alternative with reduced solvent consumption. For water samples, C18 cartridges are commonly used to retain the organotin compounds, which are subsequently eluted with a suitable solvent.

For solid matrices like sediment and soil, solvent extraction is typically performed. A common approach involves extraction with a mixture of a polar and a non-polar solvent, often in the presence of an acid. For example, a mixture of methanol (B129727) and an organic solvent, acidified with hydrochloric acid, can be used. Advanced techniques such as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures, can significantly reduce extraction times and solvent volumes.

A summary of common extraction techniques for organotin compounds from environmental matrices is presented in Table 1.

| Technique | Matrix | Typical Solvents/Reagents | Key Parameters |

| Liquid-Liquid Extraction (LLE) | Water | Hexane, Toluene, Dichloromethane (B109758), with HCl and NaCl | pH adjustment, solvent-to-sample ratio |

| Solid-Phase Extraction (SPE) | Water | C18 or other suitable sorbent, Methanol, Acetic Acid | Sorbent conditioning, elution solvent selection |

| Accelerated Solvent Extraction (ASE) | Sediment, Soil | Methanol/Water/Acetic Acid with Tropolone | Temperature, pressure, static/dynamic cycles |

| Ultrasonic Extraction | Sediment, Soil | Methanol, Acetic Acid, Hexane | Sonication time and power |

Table 1. Common extraction techniques for organotin compounds from environmental matrices.

The analysis of triethyltin in biological tissues is complicated by the presence of lipids and proteins, which can interfere with the analysis. Therefore, extraction methods must efficiently isolate the target compounds while minimizing co-extraction of interfering substances.

A widely used method involves the simultaneous extraction and acid digestion of the tissue. The sample is typically homogenized and extracted with an organic solvent in the presence of an acid, such as hydrochloric acid in methanol. This process helps to break down the tissue matrix and liberate the organotin compounds.

Accelerated solvent extraction (ASE) has also been successfully applied to biological samples. The use of a solvent mixture, such as methanol-water with acetic acid and tropolone, at elevated temperatures and pressures allows for efficient extraction. Subsequent cleanup steps, often involving silica (B1680970) gel chromatography, are necessary to remove co-extracted lipids before instrumental analysis.

Table 2 summarizes extraction techniques applicable to biological matrices.

| Technique | Matrix | Typical Solvents/Reagents | Key Considerations |

| Solvent Extraction with Acid | Tissues, Biota | Methanol/HCl, Hexane, Ethyl acetate (B1210297) | Homogenization efficiency, lipid co-extraction |

| Accelerated Solvent Extraction (ASE) | Tissues, Biota | Methanol/Water/Acetic Acid with Tropolone | Optimization of temperature and pressure to avoid degradation |

| Solid-Phase Microextraction (SPME) | Headspace of biological fluids | Polydimethylsiloxane (PDMS) fiber | Fiber coating selection, extraction time and temperature |

Table 2. Extraction techniques for organotin compounds from biological matrices.

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic techniques are employed to separate the different organotin species before their detection. The choice of chromatographic method is crucial for achieving the required selectivity and sensitivity.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, organotin compounds like triethyltin cyanide are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile forms.

The most common derivatization methods involve ethylation or hydridization. Ethylation is typically achieved using a Grignard reagent, such as sodium tetraethylborate (NaBEt4), which replaces the anionic group (e.g., cyanide) with an ethyl group. Hydridization involves the reaction with a reducing agent, such as sodium borohydride (B1222165) (NaBH4), to form the corresponding volatile hydride.

Once derivatized, the compounds can be separated on a non-polar or medium-polarity capillary column. Detection is often performed using a flame photometric detector (FPD) with a tin-selective filter, or a mass spectrometer (MS) for more definitive identification and quantification.

| Derivatization Reagent | Derivative Formed | Typical GC Column | Common Detectors |

| Sodium tetraethylborate (NaBEt4) | Ethylated organotins | DB-5, HP-5MS | FPD, MS, ICP-MS |

| Sodium borohydride (NaBH4) | Organotin hydrides | Non-polar capillary columns | QFAAS, MS |

| Grignard reagents (e.g., pentylmagnesium bromide) | Alkylated organotins | DB-1, RTX-5 | MS, FPD |

Table 3. Derivatization and GC conditions for organotin analysis.

High-performance liquid chromatography offers the advantage of analyzing the organotin compounds without the need for derivatization. This reduces sample preparation time and potential sources of error.

Reversed-phase HPLC is a commonly used mode for the separation of organotin species. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The addition of an ion-pairing reagent, such as tropolone or an alkyl sulfonate, to the mobile phase can improve the separation of the cationic organotin species.

Detection in HPLC is often achieved with highly sensitive and specific detectors. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful detection method that provides element-specific detection of tin, allowing for very low detection limits and the ability to perform isotope dilution analysis for high accuracy.

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Common Detectors |

| Reversed-Phase | C18, C8 | Methanol/Water or Acetonitrile/Water with buffer and/or ion-pairing reagent | ICP-MS, MS/MS |

| Ion-Pair | C18 | Acetonitrile/Buffer with tropolone or alkyl sulfonate | ICP-MS, Post-column derivatization with fluorescence detection |

Table 4. HPLC conditions for the speciation of organotin compounds.

Ion chromatography can also be utilized for the speciation of organotin compounds. The separation is based on the ion-exchange interactions between the cationic organotin species and the stationary phase of the column. A mobile phase containing a competing ion is used to elute the analytes. The use of ion-pair reagents in the mobile phase can also facilitate the separation on a reversed-phase column, in a technique sometimes referred to as ion-pair chromatography. Detection methods are similar to those used in HPLC, with ICP-MS being a preferred choice for its sensitivity and selectivity.

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of organotin compounds, including triethyltin species. This method offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes. The separation in CE is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field. For triorganotin compounds like triethyltin, which exist as cations in acidic solutions, CE provides an effective means of separation from other organotin species and inorganic tin.

The separation of triorganotin cations, such as trimethyltin, triethyltin, tripropyltin, tributyltin, and triphenyltin (B1233371), has been successfully achieved using capillary zone electrophoresis (CZE). A key aspect of this methodology is the composition of the background electrolyte (BGE). For instance, a zwitterionic buffer, such as 70 mM N-2-hydroxyethyl-piperazine-N'-2-ethanesulfonic acid (HEPES) at a pH of 4.0, has been demonstrated to effectively resolve these compounds. In another approach, a 5 mM acetate buffer at pH 4.5 containing 3 mM 4-aminopyridine (B3432731) (4-AP) has been used for the efficient separation of five triorganotin cations in under 10 minutes.

A common challenge in the CE of organotins is their potential adsorption to the inner wall of the fused-silica capillary, which can lead to peak tailing and reduced separation efficiency. To mitigate this, modifiers can be added to the BGE. For example, the addition of alpha-cyclodextrin (B1665218) (α-CD) to the electrophoresis buffer has been shown to enable the simultaneous separation of di- and triorganotin compounds.

Detection of UV-transparent organotin species like triethyltin in CE is often accomplished through indirect methods. Indirect UV absorbance detection involves adding a UV-absorbing co-ion to the BGE. The analyte displaces this co-ion, leading to a decrease in absorbance that is proportional to the analyte concentration. 4-aminopyridine (4-AP) has been effectively used as a UV-absorbing co-ion for this purpose. Similarly, indirect fluorescence detection can be employed, where a fluorescent compound is included in the running buffer. The non-fluorescent analyte cation displaces the fluorophore, causing a decrease in the fluorescence signal.

The coupling of CE with highly sensitive detectors like inductively coupled plasma mass spectrometry (CE-ICP-MS) has significantly enhanced the capabilities for organotin analysis. This hyphenated technique allows for the determination of ultratrace levels of triorganotin compounds in various matrices, including aquatic organisms. Recoveries in the range of 93-104% with relative standard deviations (RSD) of 2-5% have been reported for the analysis of trimethyltin, triethyltin, tripropyltin, and tributyltin in biological samples using CE-ICP-MS.

| Parameter | Method 1 | Method 2 |

| Separation Mode | Capillary Zone Electrophoresis | Capillary Zone Electrophoresis |

| Buffer | 70 mM HEPES, pH 4.0 | 5 mM Acetate, pH 4.5 |

| Additive | 1 mM 6-aminoquinoline | 3 mM 4-aminopyridine, α-cyclodextrin |

| Detection | Indirect Fluorescence | Indirect UV Absorbance |

| Separated Analytes | Trimethyltin, Triethyltin, Tripropyltin, Tributyltin, Triphenyltin | Trimethyltin, Triethyltin, Tripropyltin, Tributyltin, Triphenyltin, Diorganotins |

| Detection Limits | 8–18 μM (as tin) | 2–20 μM (as tin) |

Detection and Quantification Techniques

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a widely used technique for the determination of tin in various samples, which can be adapted for the quantification of triethyltin after appropriate sample preparation. The method is based on the principle that atoms absorb light at specific wavelengths. For tin analysis, a tin hollow cathode lamp is typically used as the light source, and the absorbance is measured at a specific wavelength, commonly 224.6 nm.

For the analysis of organotin compounds like triethyltin, direct analysis is often challenging due to their volatility and the complexity of the sample matrix. Therefore, a pre-treatment step is usually required to convert the organotin into a form suitable for AAS analysis. This often involves digestion of the sample with strong acids to break down the organic part of the molecule and bring the tin into solution as inorganic tin.

A more sensitive approach for the determination of organotins is the use of hydride generation atomic absorption spectroscopy (HGAAS). In this technique, the organotin compounds are converted to volatile tin hydrides by a reducing agent, typically sodium borohydride. The generated hydrides are then swept into a heated quartz cell in the light path of the AAS instrument, where they are atomized. This method offers lower detection limits compared to conventional flame AAS.

Electrothermal atomic absorption spectrometry (ETAAS), also known as graphite (B72142) furnace AAS (GFAAS), provides even greater sensitivity for the determination of tin. In ETAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The use of a zirconium-coated graphite tube has been shown to be effective for the in situ concentration of tin hydrides, achieving characteristic mass values of 20 pg for tributyltin. For the speciation of organotins, a separation step, such as solvent extraction, is necessary prior to ETAAS detection. For instance, tributyltin can be selectively extracted into an organic solvent like dichloromethane before determination by ETAAS. This approach allows for the differentiation of various organotin species in a sample.

| Parameter | Value |

| Analyte | Tributyltin |

| Technique | Hydride Generation Electrothermal Atomic Absorption Spectrometry (HG-ETAAS) |

| Characteristic Mass | 20 pg |

| Relative Standard Deviation (n=10) | 5.6% |

| Preconcentration | In situ concentration on a zirconium-coated graphite tube |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective technique for elemental analysis, making it well-suited for the determination of tin in this compound. When coupled with a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC), ICP-MS allows for the speciation of different organotin compounds.

The hyphenated technique of HPLC-ICP-MS is particularly powerful for the analysis of non-volatile and thermally labile organotin compounds. It avoids the need for derivatization, which is often required for GC-based methods. In HPLC-ICP-MS, the organotin compounds are first separated on an HPLC column, and the eluent is then introduced into the ICP-MS system. The high-temperature plasma of the ICP desolvates, atomizes, and ionizes the tin atoms, which are then detected by the mass spectrometer. This provides both qualitative (based on retention time) and quantitative (based on signal intensity) information about the different organotin species present in the sample.

Various HPLC separation modes, including reversed-phase, ion-exchange, and ion-pairing chromatography, have been successfully employed for organotin speciation. The choice of the mobile phase is crucial and must be compatible with the ICP-MS instrument. Mobile phases consisting of methanol-water-acetic acid mixtures are commonly used. The detection limits for organotin compounds using HPLC-ICP-MS are typically in the low ng/L to µg/L range, depending on the specific compound and the matrix. For instance, a German research group developed an HPLC-ICP-MS method for 11 organotin compounds with detection limits ranging from 0.14 to 0.57 µg Sn/L.

Isotope dilution analysis can be coupled with HPLC-ICP-MS to improve the accuracy and precision of the measurements. This technique involves spiking the sample with an isotopically enriched standard of the analyte. By measuring the ratio of the isotopes, more accurate quantification can be achieved, compensating for matrix effects and instrument drift.

| Compound | Detection Limit (µg Sn/L) |

| Organotin Species (11 compounds) | 0.14 - 0.57 |

Fluorometric Detection

Fluorometric detection is a sensitive and selective method that can be applied to the determination of triorganotin compounds like triethyltin. This technique is based on the formation of fluorescent complexes between the organotin compound and a fluorogenic reagent. The intensity of the fluorescence emitted is proportional to the concentration of the organotin compound.

Commonly used fluorogenic reagents for the detection of organotin compounds include morin (B1676745) and fisetin. These reagents react with organotins to form complexes that exhibit strong fluorescence under UV light. The excitation and emission wavelengths are specific to the organotin-reagent complex, which provides selectivity. For example, various alkyltin-morin complexes show excitation and emission peaks at approximately 415 nm and 495 nm, respectively.

This detection method is often coupled with a separation technique like high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. In a typical setup, the organotin compounds are separated on an HPLC column, and the fluorogenic reagent is then introduced post-column. The mixture then passes through a fluorescence detector. This post-column derivatization approach allows for the sensitive and selective quantification of different organotin species.

The detection limits for triorganotin compounds using HPLC with fluorometric detection are generally in the low nanogram range. This method has been successfully applied to the determination of tributyltin and triphenyltin in environmental and biological samples. The extraction of the organotin compounds from the sample matrix is a critical step, and various methods have been developed to ensure efficient recovery.

| Organotin Species | Detection Limit (M) |

| Dialkyltins | 1 x 10⁻⁹ |

| Monoalkyltin | 1 x 10⁻⁷ |

| Trialkyltins | 5 x 10⁻⁷ |

| Triphenyltin | 1 x 10⁻⁷ |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds based on their mass-to-charge ratio (m/z). It is a highly selective and sensitive method for the analysis of organotin compounds, including this compound. MS is often coupled with a chromatographic separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), to analyze complex mixtures.

In GC-MS analysis of organotins, a derivatization step is typically required to convert the polar organotin compounds into more volatile and thermally stable derivatives that are suitable for GC separation. Common derivatization reagents include sodium tetraethylborate, which ethylates the organotin compounds. After separation on the GC column, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragment ions are then detected. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification. For organotin compounds, the mass spectra are characterized by typical isotope clusters due to the multiple stable isotopes of tin.

LC-MS is increasingly being used for the analysis of organotin compounds as it often does not require a derivatization step, simplifying sample preparation. This is particularly advantageous for polar and thermally labile compounds. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for organotin analysis. Tandem mass spectrometry (MS/MS) can be used to enhance selectivity and sensitivity. In MS/MS, a specific precursor ion is selected, fragmented, and then one or more product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits.

The choice of ionization technique and mass analyzer depends on the specific analytical requirements. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of ions, providing a high degree of confidence in the identification of unknown compounds.

| Technique | Separation Method | Ionization | Key Features |

| GC-MS | Gas Chromatography | Electron Ionization (EI) | Requires derivatization, provides characteristic fragmentation patterns. |

| LC-MS/MS | Liquid Chromatography | Electrospray Ionization (ESI) | Often no derivatization needed, high selectivity and sensitivity with MRM. |

Amperometric and Colorimetric Methods for Cyanide Moiety

The cyanide moiety of this compound can be determined using specific analytical methods, including amperometric and colorimetric techniques. These methods are typically employed after a sample preparation step, such as distillation or gas diffusion, to separate the cyanide from the sample matrix and potential interferences.

Amperometric Detection

Amperometric methods for cyanide are based on the electrochemical oxidation of cyanide at a silver electrode. In a typical flow injection analysis (FIA) system, the sample is acidified to convert cyanide ions to hydrogen cyanide (HCN) gas. This gas then diffuses across a hydrophobic membrane into a basic acceptor solution, where it is converted back to cyanide ions. The cyanide-containing solution then flows to an amperometric detector where a potential is applied to a silver working electrode. The oxidation of silver by cyanide generates a current that is directly proportional to the cyanide concentration.

This method is highly sensitive and selective, with detection limits in the low µg/L range. The use of a gas diffusion membrane effectively separates the analyte from many interfering substances in the sample matrix. Amperometric detection is a robust and widely used technique for the determination of free and total cyanide in various environmental and industrial samples.

Colorimetric Methods

Colorimetric methods for cyanide determination are based on the formation of a colored product that can be measured spectrophotometrically. A widely used method is the pyridine-barbituric acid method. In this procedure, cyanide is first converted to cyanogen (B1215507) chloride (CNCl) by reaction with a chlorinating agent, such as chloramine-T. The cyanogen chloride then reacts with pyridine (B92270) to form an intermediate, which in turn reacts with barbituric acid to produce a reddish-purple colored complex. The absorbance of this complex is measured at a specific wavelength, typically around 578 nm, and is proportional to the cyanide concentration.

This method is sensitive, with detection limits in the µg/L range. However, it is susceptible to interferences from substances that can react with the reagents or affect the color development. Therefore, a distillation step is often required prior to colorimetric analysis to remove these interferences. The pyridine-barbituric acid method is a well-established and reliable technique for the determination of cyanide in a variety of sample types.

| Feature | Amperometric Detection | Colorimetric (Pyridine-Barbituric Acid) Method |

| Principle | Electrochemical oxidation of cyanide at a silver electrode. | Formation of a colored complex with pyridine and barbituric acid. |

| Sample Preparation | Gas diffusion is common. | Distillation is often required to remove interferences. |

| Detection | Measurement of electric current. | Measurement of light absorbance. |

| Sensitivity | High (low µg/L detection limits). | High (µg/L detection limits). |

| Selectivity | High, especially with gas diffusion. | Prone to interferences without distillation. |

Speciation Analysis of Organotin Cyanides in Diverse Matrices

The speciation analysis of organotin compounds, including triethyltin species, in various environmental and biological matrices is critical for understanding their distribution and fate. In aqueous environments and biological systems, organotin salts like this compound dissociate, and the analysis focuses on the persistent and toxicologically relevant organotin cation (e.g., triethyltin, Et₃Sn⁺). The analytical methodologies are therefore designed to extract, identify, and quantify these specific organometallic species from complex matrices such as water, sediment, and biological tissues. nih.govresearchgate.net

The typical analytical workflow for organotin speciation involves several key steps: extraction from the sample matrix, derivatization to enhance volatility for gas chromatography, chromatographic separation, and sensitive detection. researchgate.net

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of organotin compounds from the sample matrix while preserving their chemical form. The choice of extraction technique depends heavily on the matrix.

Water Samples : For aqueous matrices, common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov In-situ derivatization is often performed directly in the water sample prior to extraction. gov.bc.ca

Solid Samples (Sediment, Soil, and Biological Tissues) : The extraction of organotins from solid matrices is more complex. It typically involves leaching with an organic solvent, often acidified or containing a complexing agent like tropolone to improve the extraction efficiency of more polar organotins. gov.bc.ca A mixture of methanol and acetic acid is a frequently used extractant. nih.gov Advanced extraction methods such as ultrasonic and microwave-assisted extraction have also been evaluated to improve efficiency and reduce extraction times. nih.gov For biological tissues, an initial digestion or homogenization is required before solvent extraction. gcms.cz

Derivatization

Most organotin compounds are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC). analchemres.orgscioninstruments.com Therefore, a derivatization step is employed to convert them into more volatile and thermally stable tetra-alkylated forms. This is a critical step that can influence the accuracy of the results. greenrivertech.com.tw

The most common derivatization techniques include:

Ethylation with Sodium tetraethylborate (NaBEt₄) : This is a widely used method, particularly for aqueous samples, as it can be performed in-situ. gcms.cznih.gov It is considered robust and sensitive for a range of organotins. nih.gov Since ethyltin species are not commonly found in environmental samples, this method minimizes the risk of analytical interferences. researchgate.net

Alkylation with Grignard Reagents (RMgX) : This technique is one of the most established for organotin analysis and can use various alkyl groups (e.g., pentyl, propyl). greenrivertech.com.tw It has been shown to provide high recovery rates for samples like mussel tissues. greenrivertech.com.tw

Hydride Generation : Reaction with sodium borohydride (NaBH₄) converts organotins into their volatile hydride forms. This method is also suitable for aqueous samples but may be less sensitive than ethylation for certain compounds. greenrivertech.com.twnih.gov

It is important to note that some modern analytical approaches, particularly those using High-Performance Liquid Chromatography (HPLC) or specialized GC inlets, can analyze organotins without prior derivatization. analchemres.orgcdc.gov

Chromatographic Separation and Detection

Following extraction and derivatization, chromatographic techniques are used to separate the different organotin species.

Gas Chromatography (GC) : Due to its high resolving power, GC is the preferred technique for separating the now-volatile organotin derivatives. analchemres.org

High-Performance Liquid Chromatography (HPLC) : HPLC offers the advantage of analyzing organotins without a derivatization step, which simplifies sample preparation. cdc.gov

Detection is accomplished using highly sensitive and element-specific detectors to achieve the low detection limits required for environmental monitoring.

Mass Spectrometry (MS) : GC coupled with MS provides high selectivity and is widely used for confirmation and quantification. gov.bc.caanalchemres.org Tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce matrix effects. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : The coupling of GC or HPLC with ICP-MS is a powerful tool for organometal speciation. core.ac.uk It offers exceptional sensitivity and isotopic information, making it suitable for trace-level determination and use with isotope dilution techniques for high accuracy. gcms.cznih.govs4science.at

Flame Photometric Detection (FPD) : FPD is a selective detector for sulfur and tin, offering good sensitivity for organotin analysis. researchgate.net

The combination of these techniques allows for the reliable identification and quantification of various organotin species, including triethyltin, in a wide range of samples. Research has focused on optimizing these methods to achieve high recovery, precision, and low detection limits, as summarized in the following tables.

Research Findings on Organotin Speciation

Table 1: Comparison of Analytical Techniques for Organotin Speciation

| Technique | Matrix | Target Analytes | Typical Detection Limits (LOD) | Reference |

|---|---|---|---|---|

| LP-GC/MS/MS | Water | MBT, DBT, TBT, MPhT, DPhT, TPhT | 0.1 - 9.6 ng/L | nih.gov |

| LP-GC/MS/MS | Sediment & Mussels | MBT, DBT, TBT, MPhT, DPhT, TPhT | 0.03 - 6.10 µg/kg | nih.gov |

| HS-SDME-GC-ICP-MS | Seawater | MBT, DBT, TBT | 0.8 - 1.8 ng/L | nih.gov |

| ID-GC-MS | Water | MBT, DBT, TBT | 0.1 - 0.4 ng/kg | gcms.cz |

| ID-GC-MS | Sediment | MBT, DBT, TBT | 1.1 - 2.8 ng/g | gcms.cz |

| HPLC-ICP-MS | Workplace Air | 11 Organotin Species | 0.14 - 0.57 µg Sn/L | speciation.net |

Table 2: Performance of Extraction and Derivatization Methods

| Matrix | Extraction Method | Derivatization | Analyte | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Water (Spiked) | Solid-Phase Extraction | Grignard Reagent | Various OTs | 86 - 108% | nih.gov |

| Sediment (Spiked) | Toluene Extraction | Grignard Reagent | Various OTs | 78 - 110% | nih.gov |

| Mussels (Spiked) | Toluene Extraction | Grignard Reagent | Various OTs | 78 - 110% | nih.gov |

| Seawater | Liquid-Liquid Extraction | NaBEt₄ | TBT | 96 - 103% | gcms.cz |

| Sediment | Ultrasonic Extraction | NaBEt₄ | TBT | Quantitative | nih.gov |

| Sediment | Microwave Extraction | NaBEt₄ | TBT | Quantitative (with degradation observed) | nih.gov |

Environmental Fate and Ecotoxicological Mechanisms

Environmental Distribution and Persistence Pathways

The environmental distribution of triethyltin (B1234975) is governed by its physicochemical properties, leading to its partitioning into specific environmental compartments. As with other organotin compounds, triethyltin released into the environment tends to associate with particulate matter and sediments due to its lipophilic and hydrophobic nature. This leads to accumulation in soils and aquatic sediments, which act as long-term reservoirs. The persistence of organotins in these compartments is significant, with degradation half-lives potentially spanning several years, especially under anaerobic conditions found in deeper sediment layers.

Aqueous Environments: In water, the fate of triethyltin is influenced by factors such as pH, temperature, sunlight, and microbial activity. While cleavage of the tin-carbon bond by simple hydrolysis is not a significant environmental process, photodegradation and biodegradation are key removal pathways. In surface waters, photolysis can be a major degradation route. Triethyltin tends to adsorb to suspended particulate matter, which eventually settles, thus transferring the compound from the water column to the sediment. The pKa for the triethyltin cation is approximately 6.81, meaning that in most environmentally relevant pH ranges (pH 5–9), it can exist in equilibrium with its neutral hydroxide (B78521) species, (C2H5)3SnOH.

Soil and Sediment: Triethyltin exhibits strong adsorption to soil and sediment particles, limiting its mobility and leaching into groundwater. This partitioning behavior means that soils and particularly aquatic sediments become the primary sinks for triethyltin contamination. In these compartments, organotins are generally persistent. Degradation is slow and primarily mediated by microbial activity, proceeding through the sequential removal of ethyl groups. The rate of degradation can be influenced by factors such as organic matter content, with slower degradation observed in organic-poor sediments.

Biogeochemical Cycling of Organotin and Cyanide Components

The biogeochemical cycle of triethyltin cyanide is best understood by considering the separate pathways of the triethyltin cation and the cyanide anion. wikipedia.orgbritannica.comkhanacademy.org

Organotin Component: The environmental cycling of triethyltin involves its transport, accumulation, and transformation. Once introduced into an aquatic or terrestrial system, it adsorbs to sediments or soil. Biological organisms can absorb triethyltin, leading to bioaccumulation in tissues and biomagnification through the food web. The primary transformation pathway is biological degradation (biodegradation) mediated by microorganisms. mdpi.com This process involves the sequential cleavage of tin-carbon bonds, a process known as dealkylation (or more specifically, de-ethlyation), transforming triethyltin into diethyltin, then monoethyltin, and ultimately to less toxic inorganic tin compounds. nih.gov

Cyanide Component: The cyanide component follows a different biogeochemical path. In the environment, cyanide exists in various forms, with its speciation being highly dependent on pH. researchgate.net At pH values below 9.2, the highly volatile and toxic hydrogen cyanide (HCN) gas is the dominant form, which can be released into the atmosphere. nih.govresearchgate.netepa.gov In soil and water, cyanide can be degraded by numerous microorganisms that use it as a source of carbon and nitrogen. nih.govacademicjournals.org This biodegradation can occur through several pathways, including hydrolytic, oxidative, and substitution reactions, converting cyanide into less toxic substances like ammonia, formate, and carbon dioxide. mdpi.comnih.govresearchgate.net Cyanide also readily forms complexes with various metals, which affects its mobility, bioavailability, and toxicity. researchgate.net

Transformation and Degradation Mechanisms in Environmental Compartments

The breakdown of this compound in the environment occurs through distinct mechanisms for its constituent parts.

For the triethyltin moiety, degradation involves the stepwise breaking of the tin-carbon bonds. This occurs via two primary mechanisms:

Photodegradation (UV Irradiation): In sunlit surface waters, ultraviolet radiation can cleave the ethyl groups from the tin atom.

Biological Cleavage: A variety of microorganisms in water, soil, and sediment can metabolize triethyltin. This process of de-ethylation results in a sequence of degradation products:

Triethyltin ((C2H5)3Sn+) → Diethyltin ((C2H5)2Sn2+) → Monoethyltin (C2H5Sn3+) → Inorganic Tin (Sn4+)

For the cyanide moiety, several degradation pathways exist:

Volatilization: As mentioned, in acidic to neutral conditions, free cyanide is converted to hydrogen cyanide gas (HCN), which can volatilize from soil and water surfaces. nih.govacademicjournals.org

Hydrolysis: Cyanide can slowly react with water (hydrolyze) to form formamide (B127407) or formic acid and ammonia. nih.gov

Oxidation: Chemical oxidation can convert cyanide to the less toxic cyanate (B1221674) (OCN-), which can further hydrolyze to carbon dioxide and ammonia. ca.gov

Biodegradation: This is a major pathway for cyanide removal. Microorganisms possess enzymes like cyanidase and cyanide hydratase that can efficiently break down cyanide into simpler, non-toxic compounds. mdpi.comnih.gov

Mechanisms of Interaction with Non-Target Organisms at Biochemical and Cellular Levels

Triethyltin exerts its toxicity through interactions with various cellular and biochemical targets. It is known to be a potent neurotoxin.

Interaction with Proteins: Triethyltin binds with high affinity to specific proteins. A notable example is its interaction with certain animal hemoglobins, such as that of the cat and rat. nih.govportlandpress.commarquette.edu It binds to specific histidine and cysteine residues on the hemoglobin molecule, altering its conformation and increasing its affinity for oxygen. nih.govportlandpress.commarquette.edunih.gov This specific binding highlights its potential to disrupt protein function.

| Species | Binding Stoichiometry (Triethyltin:Hemoglobin) | Affinity Constant (Ka) | Reference |

|---|---|---|---|

| Cat (R-state) | 2:1 | ~1 x 105 M-1 | nih.govportlandpress.commarquette.educore.ac.uk |

| Rat | 2:1 | 3.5–5.0 x 105 M-1 | nih.gov |

Inhibition of ATP Synthase: A primary mechanism of triethyltin toxicity is the inhibition of mitochondrial F1Fo-ATP synthase. This enzyme is crucial for cellular energy production (ATP synthesis). Triethyltin binds to the F0 subunit of the enzyme, disrupting the proton channel and thereby uncoupling oxidative phosphorylation. nih.govpnas.orgresearchgate.netresearchgate.net This inhibition deprives the cell of its primary energy source, leading to cellular dysfunction and death.

Effects on Myelin: As a neurotoxin, triethyltin specifically affects the myelin sheath that insulates nerve fibers. It causes a characteristic intramyelinic edema, where the myelin layers split and fill with fluid. nih.govnih.gov This is linked to interactions with myelin proteins, particularly Myelin Basic Protein (MBP). nih.govnih.govmdpi.commdpi.com Studies have shown that triethyltin exposure can alter the expression of the gene for MBP, suggesting a disruption in myelin maintenance and compaction at a genomic level. nih.gov

Role of Speciation in Environmental Behavior and Biological Interactions

The concept of speciation—the specific chemical form in which an element or compound exists—is critical to understanding the environmental behavior and toxicity of both triethyltin and cyanide.

For organotins , toxicity is highly dependent on the number of organic groups attached to the tin atom. Triorganotin compounds like triethyltin are generally the most toxic to mammals. In aqueous environments, the triethyltin cation [(C2H5)3Sn+] is the biologically active species. Its interaction with cellular components, such as the binding sites on ATP synthase or hemoglobin, is a function of its specific chemical structure and charge. The formation of different complexes in the environment (e.g., with hydroxides, chlorides, or carbonates) can alter its bioavailability and how it is transported across biological membranes.

For cyanide , speciation is primarily controlled by pH. The equilibrium between the cyanide ion (CN-) and hydrogen cyanide (HCN) is pivotal.

Hydrogen Cyanide (HCN): Dominant at pH < 9.2, HCN is a small, uncharged molecule. This form is highly volatile, contributing to its atmospheric fate. Its lack of charge allows it to readily pass through biological membranes, making it extremely bioavailable and acutely toxic as it rapidly inhibits cellular respiration. researchgate.net

Cyanide Ion (CN-): Dominant at pH > 9.2, the CN- ion is less volatile and its charge hinders its ability to cross cell membranes as easily as HCN. While still toxic, its bioavailability is lower. It is also the form that readily complexes with metals in the environment. researchgate.net

This pH-dependent speciation dictates whether cyanide is more likely to volatilize into the air or persist in water, and it critically influences its immediate toxicity to aquatic and terrestrial organisms.

Research Applications and Utility in Chemical Sciences

Reagent in Synthetic Organic Chemistry

While direct applications of triethyltin (B1234975) cyanide as a primary cyanating agent are not extensively documented, the reactivity of closely related triorganotin cyanides, such as tributyltin cyanide, serves to illustrate its potential role, particularly as a catalyst. Triorganotin cyanides are effective catalysts for the addition of silyl (B83357) cyanides to carbonyl compounds, a key transformation for producing cyanohydrins, which are valuable synthetic intermediates.

The catalytic cycle is believed to proceed via the rapid addition of the organotin cyanide across the carbonyl group of an aldehyde or ketone to form a tin alkoxide intermediate. This intermediate then undergoes transmetalation with a silyl cyanide (e.g., triethylsilyl cyanide), releasing the silylated cyanohydrin product and regenerating the triorganotin cyanide catalyst for subsequent cycles. This process is significantly faster than the direct, uncatalyzed addition of the silyl cyanide. electronicsandbooks.com

The effectiveness of this catalytic approach using tributyltin cyanide has been demonstrated across a range of aldehyde substrates, achieving high yields of the corresponding silylated cyanohydrins. electronicsandbooks.com This catalytic utility is a hallmark of triorganotin cyanides.

Table 1: Tributyltin Cyanide-Catalyzed Cyanosilylation of Aldehydes

| Aldehyde Substrate | Product (Silylated Cyanohydrin) | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-((triethylsilyl)oxy)-2-phenylacetonitrile | 98 |

| p-Anisaldehyde | 2-((triethylsilyl)oxy)-2-(4-methoxyphenyl)acetonitrile | 97 |

| p-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-((triethylsilyl)oxy)acetonitrile | 99 |

| n-Heptanal | 2-((triethylsilyl)oxy)nonanenitrile | 96 |

| Cyclohexanecarboxaldehyde | 2-cyclohexyl-2-((triethylsilyl)oxy)acetonitrile | 95 |

| Pivalaldehyde | 2,2-dimethyl-3-((triethylsilyl)oxy)butanenitrile | 96 |

Data derived from studies on tributyltin cyanide, a close structural and functional analog of triethyltin cyanide. electronicsandbooks.com

Model Compound for Fundamental Organotin Chemistry Research

Organotin chemistry is a mature field of study concerning compounds with tin-carbon bonds. wikipedia.org These compounds are generally classified by their oxidation state, with tin(IV) derivatives being the most common and stable. rdd.edu.iq this compound is a representative example of a triorganotin(IV) pseudohalide, R₃SnX, where R is an alkyl group (ethyl) and X is a pseudohalide (cyanide). Its structure and reactivity make it a suitable model for investigating the fundamental principles of this class of compounds.

Key areas of fundamental research where this compound can serve as a model include:

Structure and Bonding: Like other tetravalent organotins, the tin atom in this compound is expected to have a tetrahedral geometry. Studies on such simple, symmetric molecules provide clear data on Sn-C and Sn-X bond lengths, bond angles, and electronic structure, which can be compared with theoretical calculations.